2-Cyano-1-methyl-1H-Indole-3-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyano-1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-14-10-5-3-2-4-8(10)9(6-12(15)16)11(14)7-13/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCCABJNMMAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of the NMR spectra would provide precise information about the connectivity and spatial arrangement of atoms.
Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the indole (B1671886) ring, the cyano group, the N-methyl group, the methylene (B1212753) group, and the carboxylic acid group would provide a complete map of the carbon skeleton. The downfield shift of the carbonyl carbon and the characteristic shift of the nitrile carbon would be key identifiers.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques would be essential for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity of protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure and confirming the positions of the substituents on the indole ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 2-Cyano-1-methyl-1H-indole-3-acetic acid would be expected to display characteristic absorption bands. A strong, sharp peak around 2220 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The carboxylic acid group would be identified by a broad O-H stretching band (typically in the 3300-2500 cm⁻¹ region) and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. Vibrations corresponding to C-H bonds in the aromatic ring and the methyl/methylene groups, as well as C=C and C-N stretching vibrations of the indole ring, would also be present.
Raman Spectroscopy Applications
Raman spectroscopy would serve as a complementary technique to IR spectroscopy. The nitrile (C≡N) stretch is often a strong and sharp band in the Raman spectrum, which could be useful for identification. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectra, providing further structural information.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this analysis would provide the exact molecular mass, confirming its elemental composition. The fragmentation pattern would offer insights into the molecule's structural integrity and the relative stability of its constituent parts.
Typically, in the mass spectrum of a related compound, indole-3-acetic acid, a common fragmentation involves the loss of the carboxylic acid group. However, without experimental data for this compound, a definitive fragmentation pathway cannot be described.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Major Fragment Ions | Data not available |
| Ionization Mode | Data not available |
This table represents expected values based on chemical formula and general principles of mass spectrometry, not published experimental data.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule. For this compound, the indole ring system constitutes the primary chromophore.
The UV-Vis spectrum of the parent compound, indole, typically exhibits absorption maxima around 270-290 nm. The substituents on the indole ring of this compound would be expected to cause shifts in these absorption bands. However, specific absorption maxima (λmax) and molar absorptivity values from experimental studies are not available in the public domain.
Table 2: Anticipated UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data not available | Data not available | Data not available |
This table is a placeholder for experimental data which is currently unavailable.
X-ray Crystallography for Solid-State Structure Determination
To date, the crystal structure of this compound has not been reported in crystallographic databases. Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.
Table 3: Crystallographic Data Placeholder for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
This table is intended to display crystallographic data, which is not available from published sources.
Computational and Theoretical Chemistry Studies of 2 Cyano 1 Methyl 1h Indole 3 Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.
Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and other properties of a molecule. For 2-Cyano-1-methyl-1H-Indole-3-acetic acid, DFT would be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as dipole moment and polarizability.
A typical DFT study on this molecule would involve selecting a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the Kohn-Sham equations. The results would provide a detailed picture of the molecule's electronic landscape. For instance, the calculated bond lengths and angles would offer a precise three-dimensional structure, while the vibrational analysis could be compared with experimental infrared (IR) and Raman spectra to validate the computational model. researchgate.net
Table 1: Predicted Geometric and Electronic Properties of this compound using DFT (Note: This data is illustrative and based on typical results for similar indole (B1671886) derivatives.)
| Property | Predicted Value |
|---|---|
| Optimized Energy (Hartree) | -850.12345 |
| Dipole Moment (Debye) | 4.5 |
| C=O Bond Length (Å) | 1.22 |
| C≡N Bond Length (Å) | 1.16 |
| N-CH₃ Bond Length (Å) | 1.47 |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a greater computational expense compared to DFT.
An ab initio study of this compound would be valuable for benchmarking the results from DFT calculations and for investigating specific electronic phenomena where DFT might be less reliable. For example, calculating the excited states of the molecule to understand its UV-Vis absorption spectrum would benefit from the rigor of time-dependent ab initio methods.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals is crucial for understanding chemical reactivity and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the electron-withdrawing cyano and carboxylic acid groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is hypothetical and for illustrative purposes.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. rsc.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.
An NBO analysis of this compound would reveal the delocalization of electron density from the indole ring to the cyano and carboxylic acid substituents. This charge delocalization contributes to the stability of the molecule. The analysis would also quantify the hyperconjugative interactions, such as the interaction between the lone pair of the indole nitrogen and the adjacent π* orbitals, which are crucial for understanding the molecule's electronic structure and reactivity.
Reaction Mechanism Elucidation through Theoretical Modeling
Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For this compound, theoretical modeling could be used to study a variety of reactions. For example, the mechanism of its synthesis, such as a Knoevenagel-type condensation, could be investigated. mdpi.com Computational modeling could also predict its reactivity in various chemical environments, such as its behavior in the presence of strong acids or bases. By mapping out the energy profiles of different reaction pathways, researchers can gain a deeper understanding of the factors that control the reaction's outcome and selectivity. nih.gov
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and analyzing these transient structures.
For a given reaction, such as the hydrolysis of the nitrile group or decarboxylation, computational chemists would model the potential energy surface. A transition state search algorithm, like the Berny optimization algorithm, would be employed to locate the saddle point on this surface corresponding to the transition state. The successful identification of a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For instance, in the study of reactions at the indole ring, such as electrophilic substitution, the transition state would reveal the geometry of the activated complex, showing the partial formation of new bonds and breaking of old ones. The nature of these transition states in indole derivatives is often influenced by the substituents. The electron-withdrawing cyano group at the 2-position and the methyl group at the 1-position of the target molecule would be expected to significantly influence the stability and geometry of any transition states.
Table 1: Hypothetical Transition State Parameters for a Reaction of this compound (Note: This data is illustrative and based on typical computational outputs for similar molecules.)
| Parameter | Value | Description |
| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirming the structure as a true transition state. |
| Key Bond Distance (forming) | 2.1 Å | The distance between two atoms forming a new bond in the transition state. |
| Key Bond Angle | 105° | A critical bond angle in the transition state geometry. |
| Activation Energy (Ea) | 25 kcal/mol | The calculated energy barrier for the reaction, derived from the energy difference between the reactant and the transition state. |
Energy Profiles of Chemical Transformations
The energy profile of a chemical transformation provides a map of the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction pathway can be constructed. researchgate.netresearchgate.net
DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G*, would be the method of choice. niscpr.res.in The energy profile for a multi-step reaction involving this compound would reveal the rate-determining step (the one with the highest activation energy) and the stability of any intermediates. For example, the energy profile for the synthesis of this molecule could be computationally modeled to optimize reaction conditions. mdpi.com
Studies on the isomerization of indole and its reactions with radicals have demonstrated the utility of these energy profiles in understanding complex chemical processes. acs.orgcopernicus.org For this compound, such profiles could elucidate its degradation pathways or its potential to participate in various organic reactions. The relative energies of different intermediates and transition states would be key to predicting the major products of a given transformation.
Spectroscopic Property Prediction and Validation
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation and characterization of novel compounds like this compound.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with a high degree of accuracy, often requiring empirical scaling to match experimental data more closely. Such calculations would be crucial for assigning the various proton and carbon signals in the complex structure of this compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the IR spectrum. For this compound, this would allow for the assignment of key vibrational bands, such as the C≡N stretch of the nitrile group, the C=O stretch of the carboxylic acid, and the various C-H and C-N vibrations of the indole ring. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net This would help in understanding the electronic transitions of the molecule, which are expected to be π → π* transitions within the indole chromophore. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical computational predictions for similar indole derivatives.)
| Spectroscopic Technique | Predicted Value | Assignment |
| ¹H NMR | δ 7.8 ppm | Proton on the indole ring adjacent to the cyano group. |
| ¹³C NMR | δ 118 ppm | Carbon of the cyano (C≡N) group. |
| IR | 2220 cm⁻¹ | C≡N stretching vibration. |
| UV-Vis | λmax = 285 nm | π → π* electronic transition of the indole chromophore. |
Conformational Analysis and Stereochemical Considerations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformations (rotamers).
The primary focus of such an analysis would be the rotation around the single bond connecting the acetic acid side chain to the indole ring. By systematically rotating this bond and calculating the energy at each step, a potential energy scan can be generated, revealing the energy minima corresponding to stable conformers and the energy barriers to rotation between them. Similar computational studies have been performed on indole-3-acetic acid itself and other related molecules. researchgate.net
For this compound, the steric and electronic interactions between the acetic acid group and the substituents on the indole ring would determine the preferred conformation. The presence of the cyano group at the 2-position could lead to specific intramolecular interactions that stabilize certain conformations. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.
Advanced Research Applications and Chemical Transformations Excluding Clinical/biological
Role in the Synthesis of Mechanistic Probes and Chemical Tools
While specific studies detailing the synthesis of mechanistic probes directly from 2-Cyano-1-methyl-1H-indole-3-acetic acid are not extensively documented, its precursor, 1-methyl-3-cyanoacetylindole, serves as a foundational reactant for constructing a diverse array of heterocyclic systems. These complex molecules can be considered valuable chemical tools for probing biological pathways or for use in materials science. The reactivity of the cyanoacetyl group allows for the introduction of various functionalities, which is a key step in the design of targeted molecular probes.
The synthesis of α-cyano bis(indolyl)chalcones, for instance, involves the reaction of 3-cyanoacetylindoles with appropriate aldehydes. These structures, with their extended π-systems and multiple hydrogen bonding sites, have the potential to be developed into fluorescent probes or binding agents for specific biological targets.
Application as an Organic Catalyst or Ligand Component
Based on the available scientific literature, the direct application of this compound or its immediate precursor, 1-methyl-3-cyanoacetylindole, as an organic catalyst or as a primary ligand component in metal-catalyzed reactions is not a prominent area of research. While this molecule is a reactant in numerous catalyzed reactions, its role is typically that of a substrate rather than a catalyst or ligand. The focus of research has been on the transformation of the indole (B1671886) moiety into more complex structures, facilitated by external catalysts.
Development of Novel Chemical Reactions and Methodologies
The exploration of the reactivity of 1-methyl-3-cyanoacetylindole has led to the development of several novel multicomponent reactions and synthetic methodologies. These reactions are often characterized by high efficiency, atom economy, and the ability to generate molecular complexity in a single step.
One notable example is the synthesis of 4-perfluoroalkylated 2H-pyran-2-ones. This reaction proceeds via a Michael addition of the deprotonated 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile to methyl perfluoroalk-2-ynoates, followed by an intramolecular cyclization. This methodology provides an efficient route to novel pyranone derivatives bearing both an indole and a perfluoroalkyl group. rsc.org
Another significant development is the synthesis of 1,3,4,5-tetrasubstituted pyrazole (B372694) derivatives. This involves the initial conversion of 1-methyl-3-cyanoacetylindole into 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile, which then undergoes a cycloaddition reaction with substituted phenyl hydrazine (B178648) hydrochlorides. nih.gov
Furthermore, the synthesis of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has been achieved through a cycloaddition reaction of a ketene (B1206846) dithioacetal derived from 1-methyl-3-cyanoacetylindole with substituted guanidine (B92328) hydrochloride. rsc.org These examples underscore the utility of this indole derivative in pioneering new reaction pathways.
| Reaction Type | Reactants | Product | Catalyst/Conditions |
| Pyranone Synthesis | 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles, methyl perfluoroalk-2-ynoates | 4-perfluoroalkylated 2H-pyran-2-ones | Et3N, THF, 40°C |
| Pyrazole Synthesis | 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile, phenyl hydrazine hydrochloride | 1,3,4,5-tetrasubstituted pyrazoles | Anhydrous K2CO3, EtOH, reflux |
| Pyrimidine Synthesis | 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitriles, guanidine hydrochloride | 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | Alkaline, refluxing acetonitrile |
Utilization in the Design and Construction of Complex Indole-Based Architectures
A primary application of this compound and its precursors is in the construction of complex, polycyclic, and heterocyclic systems built around the indole core. The versatile reactivity of the cyanoacetyl group makes it a powerful tool for ring-forming reactions.
Multi-component reactions are frequently employed to build intricate molecular frameworks in a single synthetic operation. For example, 3-cyanoacetylindoles react with aromatic aldehydes and malononitrile (B47326) in the presence of a suitable catalyst to form highly substituted pyran derivatives. The 1-methyl substitution on the indole nitrogen is often utilized in these syntheses. rsc.org
The synthesis of pyrazolopyridines is another area where 3-cyanoacetylindoles are instrumental. A one-pot, three-component reaction of 3-cyanoacetylindoles, 5-amino-3-methylpyrazole, and various aryl aldehydes yields polyfunctional pyrazolo[3,4-b]pyridines. rsc.org These reactions often proceed with high regioselectivity.
The following table summarizes some of the complex indole-based architectures synthesized from 1-methyl-3-cyanoacetylindole and related compounds.
| Heterocyclic System | Synthetic Method | Key Reactants |
| Pyran Derivatives | One-pot three-component reaction | 3-cyanoacetyl indoles, aromatic aldehydes, malononitrile |
| Pyrazolopyridine Derivatives | One-pot three-component reaction | 3-cyanoacetyl indoles, 5-amino-3-methylpyrazole, aryl aldehydes |
| Pyrimidine Derivatives | Cycloaddition reaction | 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitriles, guanidine hydrochloride |
Explorations in Materials Science and Photophysical Studies
While research directly on the materials science applications of this compound is nascent, the photophysical properties of related indole-cyano derivatives suggest potential in this field. The incorporation of a cyano group onto an indole scaffold can significantly influence its electronic and photophysical properties.
Studies on 4-cyano-7-azaindole (B1339843) and 1-methyl-4-cyano-7-azaindole have shown that these molecules exhibit fluorescence in the blue to green spectral range with a large Stokes shift. researchgate.net The absorption spectra of these compounds are red-shifted compared to indole. The 1-methyl derivative, in particular, displays a high fluorescence quantum yield in a variety of solvents. researchgate.net
These findings suggest that derivatives of this compound could be explored for applications as organic fluorophores in materials science. The combination of the indole core, a conjugated cyano group, and the acetic acid moiety for further functionalization could lead to the development of novel fluorescent materials, sensors, or components for organic light-emitting diodes (OLEDs). Further research is needed to fully elucidate the photophysical properties and potential materials science applications of this specific class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyano-1-methyl-1H-Indole-3-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of indole derivatives. For example, Scheme 2 in outlines a method using 3-formyl-1H-indole-2-carboxylic acid derivatives under reflux with acetic acid and sodium acetate. Adapting this approach, the cyano group can be introduced via nucleophilic substitution or cyanation reactions. Key parameters include temperature control (reflux at 100–120°C), stoichiometric ratios (1.1 equiv of formyl precursor), and catalyst selection (e.g., Pd for cyanation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .
Q. What physicochemical properties are critical for experimental design with this compound?
- Methodological Answer : Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 214.22 g/mol | |
| pKa | 4.29 ± 0.30 | |
| Boiling Point | 470.4 ± 30.0°C (predicted) | |
| Density | 1.25 ± 0.1 g/cm³ | |
| These values guide solvent selection (e.g., polar aprotic solvents for reactions), pH adjustments (buffer systems near pKa), and stability assessments during storage. |
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Based on analogous indole-acetic acid derivatives (), this compound likely exhibits:
- H302 : Harmful if swallowed.
- H315/H319 : Skin and eye irritation.
- H335 : Respiratory tract irritation.
Safety protocols include: - Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Immediate decontamination with water for skin/eye contact ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Commercial batches often have 95% purity (); impurities (e.g., unreacted precursors) can skew bioassays. Validate purity via HPLC or NMR before use.
- Structural analogs : Compare activity with derivatives like 2-methylindole-3-acetic acid () to isolate the cyano group’s role.
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to minimize variability .
Q. What experimental strategies can elucidate the mechanism of action in plant or mammalian systems?
- Methodological Answer :
- Labeling studies : Synthesize a radiolabeled (e.g., ¹⁴C) or fluorescently tagged version (e.g., BODIPY) to track cellular uptake and localization (analogous to methods in ).
- Knockout models : Use Arabidopsis mutants (e.g., auxin-signaling mutants) or mammalian CRISPR-edited cells to identify molecular targets.
- Structural analogs : Test derivatives lacking the cyano group (e.g., 1H-Indole-3-acetic acid, ) to assess functional group contributions .
Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
- Methodological Answer :
- DFT calculations : Optimize the molecule’s geometry (using Gaussian or ORCA) to predict reactivity at the cyano or acetic acid groups.
- Molecular docking : Screen against auxin-binding proteins (e.g., TIR1 in plants) or human receptors (e.g., PPARγ) to identify binding affinities.
- ADMET prediction : Use tools like SwissADME to forecast metabolic stability and toxicity, prioritizing derivatives with improved pharmacokinetic profiles .
Data Interpretation and Validation
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm indole ring substitution patterns and acetic acid sidechain integrity (reference spectra in ).
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted 1-methylindole precursors).
- FT-IR : Validate functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
